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Compound of Interest

Compound Name: Oseltamivir

Cat. No.: B000436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of the antiviral drug oseltamivir,
commercially known as Tamiflu®, starting from the naturally occurring chiral precursor, (-)-

shikimic acid. The commercial production of oseltamivir relies heavily on this pathway, which

leverages the inherent stereochemistry of shikimic acid to construct the target molecule with

the correct three-dimensional structure.[1] Shikimic acid is sourced from Chinese star anise or

produced through fermentation by genetically engineered E. coli.[1][2][3]

Introduction
Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A

and B virus infections.[4] Its synthesis is a significant topic in organic and medicinal chemistry

due to the challenges associated with its stereochemically complex structure and the global

demand for the drug, particularly during influenza pandemics. The synthesis starting from

shikimic acid is a well-established industrial route, though research into alternative, shikimic

acid-independent pathways is ongoing to mitigate potential supply chain vulnerabilities.[1][5][6]

Overall Synthetic Strategy
The synthesis of oseltamivir from shikimic acid is a multi-step process that involves the

strategic manipulation of functional groups to introduce the necessary amine and pentyloxy

side chains while retaining the crucial stereochemistry of the starting material. The core of the
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synthesis revolves around the formation of a key epoxide or aziridine intermediate, which

allows for the regioselective and stereoselective introduction of the amino group.

The following diagram illustrates the general workflow for the synthesis of oseltamivir from

shikimic acid.
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Figure 1: General workflow for the synthesis of Oseltamivir from Shikimic Acid.

Key Experimental Steps and Methodologies
While detailed, step-by-step protocols for industrial synthesis are proprietary, the key

transformations are well-documented in the scientific literature. The following sections outline

the fundamental reactions involved.

1. Esterification and Protection: The synthesis typically begins with the esterification of the

carboxylic acid group of shikimic acid with ethanol, often catalyzed by an acid like thionyl

chloride.[1] This is followed by the protection of the 3- and 4-hydroxyl groups as a ketal (e.g., a

pentylidene acetal) to prevent their unwanted reaction in subsequent steps.[1]

2. Activation of the 5-Hydroxyl Group: The remaining 5-hydroxyl group is activated for

subsequent nucleophilic substitution. This is commonly achieved by converting it into a good

leaving group, such as a mesylate, by reacting the alcohol with methanesulfonyl chloride in the

presence of a base like triethylamine.[1]

3. Formation of the Key Epoxide Intermediate: The protected and activated shikimate derivative

is then treated with a base to induce the formation of an epoxide. This epoxide is a critical

intermediate for the introduction of the nitrogen functionality at the correct position and with the

desired stereochemistry.[1][7]

4. Regioselective Ring-Opening with Azide: The epoxide is opened regioselectively by a

nitrogen nucleophile. In the industrial Roche synthesis, sodium azide is used to open the
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epoxide, yielding an azido-alcohol.[8][9] This step is crucial for introducing the nitrogen atom

that will become the primary amine in the final product. The use of azides is effective but poses

safety concerns due to their potentially explosive nature, leading to research into azide-free

alternatives.[1][9]

5. Formation of the Aziridine Intermediate: The resulting azido-alcohol can be converted into an

aziridine, another key intermediate in some synthetic routes.[9] This is often achieved through a

reaction with triphenylphosphine.[9]

6. Introduction of the Pentyloxy Side Chain: The aziridine ring is then opened by 3-pentanol,

introducing the characteristic pentyloxy side chain of oseltamivir.[1] This reaction is typically

catalyzed by a Lewis acid.

7. Final Functional Group Manipulations: The synthesis is completed through a series of final

transformations. The azide group is reduced to an amine, which is then acetylated to form the

acetamido group present in oseltamivir. Any remaining protecting groups are removed to yield

the final product.

Quantitative Data Summary
The overall yield of oseltamivir synthesis from shikimic acid varies depending on the specific

route and optimizations. The following table summarizes reported yields for different synthetic

approaches.
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Synthetic
Route

Starting
Material

Number of
Steps

Overall
Yield

Use of
Azide

Reference(s
)

Roche

Industrial

Synthesis

(-)-Shikimic

Acid
~8-11 17-22% Yes [1][7]

Optimized

Azide-Based

Synthesis

(-)-Shikimic

Acid
8 47% Yes [10][11]

Synthesis via

Cyclic Sulfite

Intermediate

(-)-Shikimic

Acid
9 39% Yes [12]

Azide-Free

Synthesis

from Diethyl

D-Tartrate

Diethyl D-

Tartrate
11 Not stated No [9]

Alternative Synthetic Routes
The dependence on shikimic acid has prompted the development of alternative synthetic

strategies. These include routes starting from readily available materials such as furan and

ethyl acrylate (via a Diels-Alder reaction), isophthalic acid, or pyridine.[1][5] These approaches

often involve different key reactions, such as asymmetric aza-Henry reactions or domino nitro-

Michael/Horner-Wadsworth-Emmons reactions, to establish the required stereochemistry

without relying on a chiral starting material.[9]

Conclusion
The synthesis of oseltamivir from shikimic acid is a testament to the power of synthetic

organic chemistry in addressing critical healthcare needs. While the established industrial

process is effective, ongoing research continues to refine and innovate, aiming for more

efficient, safer, and sustainable methods of production that are less reliant on a single natural

source. This ensures a more robust supply chain for this essential medication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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